molecular formula C19H21ClN2O2 B4632058 1-[2-(2-chlorophenoxy)propanoyl]-4-phenylpiperazine

1-[2-(2-chlorophenoxy)propanoyl]-4-phenylpiperazine

Cat. No. B4632058
M. Wt: 344.8 g/mol
InChI Key: JTYFKLRGYAFTAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-chlorophenoxy)propanoyl]-4-phenylpiperazine, commonly known as CPP, is a chemical compound that has been the focus of scientific research in recent years. CPP belongs to the class of piperazine derivatives and has shown potential in various applications, including scientific research and drug development.

Mechanism of Action

CPP acts as a competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. By binding to the receptor, CPP prevents the activation of the receptor by glutamate, which is an excitatory neurotransmitter. This inhibition of the NMDA receptor has been shown to have neuroprotective effects and has potential in the treatment of various neurological disorders.
Biochemical and Physiological Effects
CPP has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, neuronal excitability, and neurotransmitter release. CPP has also been shown to have anxiolytic and antidepressant effects in animal models, and has been proposed as a potential treatment for anxiety and depression.

Advantages and Limitations for Lab Experiments

CPP has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor. CPP is also relatively stable and can be easily synthesized in large quantities. However, CPP has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo.

Future Directions

CPP has shown promise in various scientific research applications, and there are several future directions for its use. One area of research is the development of CPP analogues with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of CPP in neurological disorders, such as Alzheimer's disease and stroke. Additionally, the role of the NMDA receptor in learning and memory processes continues to be an active area of research, and CPP is likely to play a significant role in future studies.
Conclusion
In conclusion, CPP is a potent NMDA receptor antagonist that has shown potential in various scientific research applications. CPP has been synthesized using a reliable method, and its mechanism of action and biochemical and physiological effects have been extensively studied. CPP has advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research. Overall, CPP is a valuable tool for investigating the role of the NMDA receptor in neurological disorders and learning and memory processes.

Scientific Research Applications

CPP has been widely used in scientific research, particularly in studies related to the central nervous system. CPP has been shown to act as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders. CPP has also been used as a tool to study the role of the NMDA receptor in learning and memory processes.

properties

IUPAC Name

2-(2-chlorophenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-15(24-18-10-6-5-9-17(18)20)19(23)22-13-11-21(12-14-22)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYFKLRGYAFTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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